molecular formula C8H16O B1232654 (3R)-oct-1-en-3-ol CAS No. 3687-48-7

(3R)-oct-1-en-3-ol

Cat. No.: B1232654
CAS No.: 3687-48-7
M. Wt: 128.21 g/mol
InChI Key: VSMOENVRRABVKN-QMMMGPOBSA-N
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Description

(3R)-oct-1-en-3-ol, also known as matsutake alcohol, is a naturally occurring organic compound. It is a chiral alcohol with a characteristic mushroom-like odor, commonly found in various fungi, including the matsutake mushroom. This compound plays a significant role in the flavor and aroma profile of these mushrooms, making it of interest in the food and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-oct-1-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of oct-1-en-3-one using chiral catalysts. This method ensures the production of the (3R) enantiomer with high enantiomeric purity. Another method involves the hydroboration-oxidation of oct-1-en-3-yne, followed by stereoselective reduction.

Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes, such as the fermentation of fungi that naturally produce this compound. These methods are preferred due to their sustainability and the ability to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-oct-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to oct-1-en-3-one using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to oct-1-en-3-ol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Oct-1-en-3-one.

    Reduction: Oct-1-en-3-ol.

    Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.

Scientific Research Applications

(3R)-oct-1-en-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in fungal metabolism and its ecological significance.

    Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: It is utilized in the flavor and fragrance industries to impart mushroom-like aromas to products.

Mechanism of Action

The mechanism of action of (3R)-oct-1-en-3-ol involves its interaction with olfactory receptors, which are responsible for detecting its characteristic odor. In biological systems, it may interact with enzymes and other proteins, influencing various metabolic pathways. The exact molecular targets and pathways are still under investigation, but its role in fungal metabolism is well-documented.

Comparison with Similar Compounds

    (3S)-oct-1-en-3-ol: The enantiomer of (3R)-oct-1-en-3-ol, with similar chemical properties but different olfactory characteristics.

    Oct-1-en-3-one: The oxidized form of this compound, with a ketone functional group.

    Oct-1-en-3-yne: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its chiral nature and its specific role in imparting the characteristic aroma of matsutake mushrooms. Its enantiomer, (3S)-oct-1-en-3-ol, has a different odor profile, highlighting the importance of chirality in olfactory perception.

Properties

IUPAC Name

(3R)-oct-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMOENVRRABVKN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895768
Record name (3R)-1-Octen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Strong genuine mushroom odour
Record name (R)-(-)-1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name (R)-(-)-1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.838
Record name (R)-(-)-1-Octen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2047/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3687-48-7
Record name (-)-1-Octen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octen-3-ol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-1-Octen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-oct-1-en-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTEN-3-OL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYV0MEV7V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Three mushroom supernatants were made using the method similar to the procedure for 1-octen-3-ol analysis (Mau, (1992)). Mushroom supernatants were prepared by blending 50 g of mushrooms with 100 mL of 0.1M Na phosphate buffer, pH 6.5, and linoleic acid (0, 25.6 and 51.2 mg for supernatants A, B and C, respectively). 1-Nonanol was added as an internal standard prior to blending in order to quantify 1-octen-3-ol. After pentane extraction and centrifugation, the pentane layer was removed for 1-octen-3-ol assay, and the supernatant (ca 135 ml) was adjusted to the final volume of 200 mL using deionized H2O. Due to the fact that 1-octen-3-ol and 10-oxo-trans-8-decenoic acid are formed at the molar ratio of 1:1 (Wurzenberger et al., (1982)), the concentrations of ODA in supernatants were computed directly from the 1-octen-3-ol content to be 2.7×10-5, 4.8×10-4, and 9.4×10-4M for supernatants A, B and C, respectively.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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